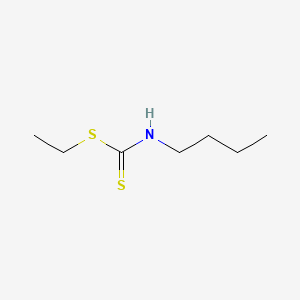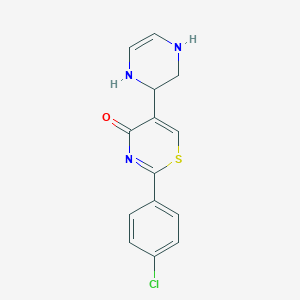
2-(4-Chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one is a synthetic organic compound that belongs to the class of thiazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the thiazine ring.
Formation of the Tetrahydropyrazinyl Group: This involves the addition of a tetrahydropyrazinyl moiety to the thiazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. It could be tested for various biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4H-1,3-thiazin-4-one: Lacks the tetrahydropyrazinyl group.
5-(1,2,3,4-Tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one: Lacks the chlorophenyl group.
2-(4-Methylphenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one: Has a methyl group instead of a chlorine atom.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-4H-1,3-thiazin-4-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in similar compounds.
属性
分子式 |
C14H12ClN3OS |
|---|---|
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-(1,2,3,4-tetrahydropyrazin-2-yl)-1,3-thiazin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c15-10-3-1-9(2-4-10)14-18-13(19)11(8-20-14)12-7-16-5-6-17-12/h1-6,8,12,16-17H,7H2 |
InChI 键 |
OJRPJYDNMXYOEK-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC=CN1)C2=CSC(=NC2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


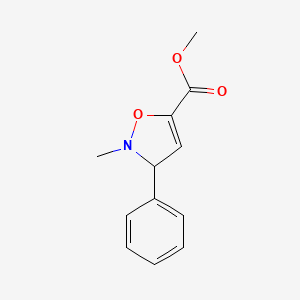
![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

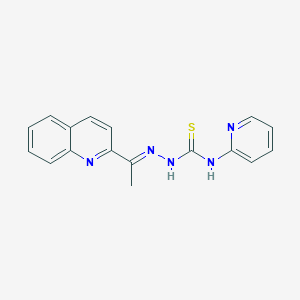


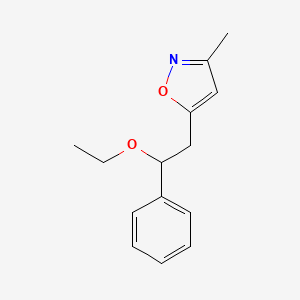

![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)

